Retinamide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXWXMZVAHSICO-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318373 | |
| Record name | Retinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20638-84-0 | |
| Record name | Retinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20638-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Reaction Mechanism and Conditions
Retinoic acid is first converted to retinoyl chloride using dimethylchloroformamidinium chloride in N,N-dimethylformamide (DMF) at ambient temperature. This intermediate is subsequently reacted with BS-PAP, synthesized by treating p-aminophenol with hexamethyldisilazane, at 5°–12°C to prevent decomposition. The silyl groups on BS-PAP protect the phenolic oxygen and activate the amine for acylation, while the low temperature minimizes side reactions. Post-reaction, potassium fluoride is added to hydrolyze silyl byproducts, yielding a crystalline solvate that is recrystallized from ethanol/water (2:10 v/v) to achieve >99% purity.
Table 1: Optimized Parameters for 4-HPR Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 5°–12°C | Prevents thermal degradation |
| Solvent | DMF | Enhances intermediate stability |
| Recrystallization Solvent | Ethanol/Water (2:10 v/v) | Maximizes crystal purity |
| BS-PAP Stoichiometry | 1:1 molar ratio | Ensures complete acylation |
This method represents a paradigm shift in this compound synthesis, achieving an 85–90% yield of all-trans-4-HPR, compared to <50% in conventional approaches.
Coupling Agent-Mediated Synthesis of N-Homocysteine Thiolactonyl this compound
N-Homocysteine thiolactonyl this compound (thiothis compound), a dual-function compound with antineoplastic and antiatherogenic activity, is synthesized via a coupling reaction between retinoic acid and homocysteine thiolactone. The method disclosed in US6054595A employs carbodiimide-based coupling agents under inert conditions to achieve high-purity product.
Key Synthetic Steps
Homocysteine thiolactone hydrochloride is reacted with retinoic acid in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is conducted under argon at 0°–4°C to prevent oxidation and light-induced degradation. Post-synthesis, the product is purified via silica gel chromatography, yielding thiothis compound with a melting point of 157°–159°C and molecular weight of 399 Da (confirmed by mass spectrometry).
Table 2: Coupling Agents and Their Efficacy
| Coupling Agent | Role | Yield Improvement |
|---|---|---|
| EDC | Activates carboxyl group | 40% → 65% |
| HOBt | Suppresses racemization | Enhances purity |
| Dual-agent system | Synergistic effect | 75–80% final yield |
This method’s innovation lies in its one-pot approach, where homocysteine thiolactone is generated in situ, streamlining the synthesis and reducing intermediate isolation steps.
Derivatization Strategies for Water-Soluble Retinamides
The poor aqueous solubility of retinamides limits their bioavailability, necessitating derivatization. A 2016 study synthesized 4-oxo-N-(4-hydroxyphenyl) this compound (4-oxo-4-HPR) derivatives with enhanced solubility while retaining cytotoxic activity. The most promising compound, 13a , incorporated a sulfonate group, increasing water solubility by 20-fold compared to the parent compound.
Synthetic Pathway for 4-Oxo-4-HPR Derivatives
4-Oxo-4-HPR is functionalized at the ketone position via nucleophilic addition with sulfonic acid derivatives. The reaction proceeds in tetrahydrofuran (THF) at reflux, followed by purification via reverse-phase chromatography. Biological assays revealed that 13a induced mitotic arrest in cancer cells at IC₅₀ values comparable to 4-HPR (1.2 ± 0.3 μM vs. 0.9 ± 0.2 μM).
Polyethoxylated Retinamides for Cosmetic Applications
Polyethoxylated this compound derivatives, patented in DE69907656T2, address skin irritation associated with conventional retinoids. These derivatives feature ethylene oxide chains (n = 2–100) conjugated to the this compound backbone, enhancing skin absorption and collagen synthesis.
Synthesis and Characterization
Retinoic acid is reacted with polyethoxylated amines in dichloromethane using dicyclohexylcarbodiimide (DCC) as a coupling agent. The degree of ethoxylation (n) modulates hydrophilicity, with n = 10–20 providing optimal balance between solubility and epidermal penetration.
Table 3: Effect of Ethoxylation on this compound Properties
| Ethoxylation Degree (n) | Solubility (mg/mL) | Skin Absorption (%) |
|---|---|---|
| 5 | 1.2 | 35 |
| 15 | 4.8 | 68 |
| 30 | 9.1 | 52 |
Analyse Des Réactions Chimiques
Types of Reactions
Retinamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroxy derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxy, alkoxy, and acyl derivatives of this compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
Cancer Treatment
Mechanism of Action:
Retinamide compounds, especially 4-HPR, are known to induce growth arrest and apoptosis in various cancer cell lines. They exert their effects primarily through the activation of retinoic acid receptors (RARs) which play a crucial role in regulating gene expression related to cell proliferation and differentiation.
Clinical Applications:
- Breast Cancer: 4-HPR has been investigated for its potential to prevent the recurrence of breast cancer. Clinical trials have shown that it can significantly reduce the risk of contralateral breast cancer in patients who have undergone treatment for unilateral breast cancer .
- Prostate Cancer: Similar to its application in breast cancer, this compound has been studied as a therapeutic agent in prostate cancer, demonstrating efficacy in inhibiting tumor growth and promoting apoptosis .
- Other Cancers: Research indicates that 4-HPR is effective against various cancers including bladder, cervix, lung, and skin cancers. Ongoing clinical chemoprevention trials are evaluating its effectiveness across these indications .
Case Studies:
- A study involving the administration of 4-HPR showed significant tumor reduction in mouse models of breast and prostate cancers. The compound was administered at doses correlating with plasma concentrations that demonstrated antitumor activity .
Antiviral Activity
Mechanism:
Recent studies have highlighted the antiviral properties of 4-HPR against flaviviruses such as Dengue Virus (DENV) and Zika Virus (ZIKV). The compound inhibits viral replication by targeting specific viral proteins involved in the infection process.
Research Findings:
- In vitro studies demonstrated that 4-HPR effectively inhibits DENV strains with an EC50 value around 1 μM. In vivo testing on mouse models showed a protective effect with approximately 70% survival rate against severe DENV infection after treatment with 20 mg/kg of 4-HPR twice daily .
- The compound also exhibited promising results against West Nile Virus (WNV) and Yellow Fever Virus (YFV), indicating its broad-spectrum antiviral potential .
Pharmacokinetics and Formulation Development
Pharmacokinetic Studies:
Research into the pharmacokinetics of 4-HPR indicates that it has a favorable absorption profile, although challenges remain regarding its bioavailability. Studies have shown that the compound is distributed across various tissues with higher concentrations found in the liver and urinary bladder .
Formulation Innovations:
To enhance the bioavailability of 4-HPR, researchers have developed self-emulsifying lipid-based formulations. These formulations aim to improve solubility and absorption rates, making it more effective for clinical applications .
Immune Modulation
Role in Immunology:
this compound compounds have been shown to influence immune cell behavior through RAR activation. Specifically, they promote lymphocyte adhesion via a novel mechanism independent of integrin function, which could have implications for immunotherapy strategies .
Summary Table of Applications
| Application Area | Compound | Mechanism | Status/Findings |
|---|---|---|---|
| Cancer Treatment | N-(4-hydroxyphenyl)this compound (4-HPR) | Induces apoptosis via RAR activation | Effective in breast and prostate cancer; ongoing trials |
| Antiviral Activity | 4-HPR | Inhibits viral protein binding | Effective against DENV, ZIKV; protective in mouse models |
| Pharmacokinetics | 4-HPR | Tissue distribution profiling | High tissue concentration; formulation improvements ongoing |
| Immune Modulation | This compound | Enhances lymphocyte adhesion | Novel mechanism identified; potential for immunotherapy |
Mécanisme D'action
Retinamide exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in certain tissues, such as breast tissue, and induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and ceramide . This compound also modulates gene expression by binding to retinoic acid receptors, which regulate cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Key Findings :
(a) N-(3-hydroxyphenyl)retinamide (3-HPR)
(b) N-(4-carboxyphenyl)this compound (4-CPR)
(c) N-(4-ethoxyphenyl)this compound (EPR)
Fenretinide vs. TTNPB Derivatives
TTNPB, a highly teratogenic retinoid, was modified to 4-hydroxybenzyl-TTNPB (4HBTTNPB) to reduce toxicity. Like Fenretinide, 4HBTTNPB:
Pharmacokinetic and Metabolic Comparison
Metabolite Activity :
- 4-MPR : Inhibits BCO1 (IC₅₀ = 5 µM) and stearoyl-CoA desaturase 1 (SCD1), contributing to Fenretinide’s lipid metabolism modulation .
- 3-keto-HPR : Induces mitochondrial dysfunction in cancer cells .
Clinical and Preclinical Outcomes
Key Advantages and Limitations
Fenretinide :
- Advantages : Lower toxicity, tissue-specific accumulation, activity in RA-resistant cancers.
- Limitations: Limited efficacy in advanced metastatic disease, complex metabolism .
ATRA :
- Advantages : Potent differentiation inducer in APL.
- Limitations : High toxicity, rapid clearance, resistance in solid tumors .
Activité Biologique
Retinamide, particularly N-(4-hydroxyphenyl)this compound (4-HPR), is a synthetic derivative of retinoic acid that has garnered significant attention for its biological activities, especially in cancer therapy and prevention. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Overview of this compound
This compound is primarily known for its role as a chemopreventive agent. Unlike all-trans retinoic acid (ATRA), which primarily acts through retinoic acid receptors (RARs), 4-HPR exhibits unique biological effects that are independent of these classical pathways. This distinction is crucial for understanding its potential in treating retinoid-resistant cancers.
Research indicates that 4-HPR mediates its effects through several mechanisms:
- Apoptosis Induction : 4-HPR has been shown to induce apoptosis in various cancer cell lines, including breast and neuroblastoma cells. It generates DNA fragmentation leading to cell death, particularly in retinoid-resistant cell lines .
- Inhibition of Proliferation : Studies demonstrate that 4-HPR is a potent antiproliferative agent, more effective than ATRA against certain cancer types. For instance, it inhibited the growth of human breast carcinoma cells that were otherwise resistant to retinoids .
- Ceramide Pathway Modulation : 4-HPR has been linked to increased ceramide levels, which play a role in apoptosis and cell signaling. This modulation contributes to its cytotoxicity against neuroblastoma cells .
Efficacy in Cancer Models
The efficacy of 4-HPR has been evaluated in numerous preclinical studies:
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Maurer et al. (2000) | Neuroblastoma | 1.67 | Induces apoptosis via ceramide increase |
| Sheikh et al. (1995) | Breast Carcinoma | <1.0 | Apoptosis independent of RAR activation |
| Reynolds et al. (2000) | Solid Tumors | 2.5 | Synergistic effect with ceramide modulators |
Case Studies
- Breast Cancer : In clinical trials, 4-HPR has shown promise as a chemopreventive agent for breast cancer, particularly in patients with a history of the disease. The compound's ability to induce apoptosis in both ER-positive and ER-negative cell lines highlights its broad applicability .
- Neuroblastoma : A study indicated that neuroblastoma cell lines exhibited high sensitivity to 4-HPR, with significant induction of apoptosis through ceramide pathways. This finding suggests potential for using 4-HPR in treating high-risk neuroblastoma patients .
- Lymphocyte Adhesion : Research has demonstrated that this compound can influence immune responses by enhancing lymphocyte adhesion through RAR activation, indicating its potential role in immunotherapy .
Q & A
Basic Research Questions
Q. How can researchers formulate hypothesis-driven research questions for Retinamide studies while adhering to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant)?
- Begin by defining the biological or chemical mechanism under investigation (e.g., this compound’s role in cellular differentiation). Use the FINER criteria to refine the question: ensure feasibility by assessing lab resources, novelty by reviewing patents and literature (e.g., PubMed, SciFinder), and relevance by aligning with gaps in dermatology or oncology. For example, a FINER-compliant question might ask, “Does this compound modulate NF-κB signaling in keratinocytes under oxidative stress, and how does this compare to all-trans retinoic acid?” .
Q. What experimental design principles should guide this compound studies to ensure reproducibility and minimize bias?
- Implement controlled variables (e.g., solvent type, concentration gradients) and randomization in cell culture or animal models. Use blinding during data collection and analysis. Include positive controls (e.g., known retinoid receptor agonists) and negative controls (vehicle-only treatments). Document protocols using platforms like protocols.io to enhance transparency .
Q. How can literature reviews for this compound research systematically address conflicting data on its metabolic stability?
- Conduct a meta-analysis of peer-reviewed studies, stratifying data by experimental models (in vitro vs. in vivo), assay types (e.g., HPLC vs. mass spectrometry), and species-specific metabolic pathways. Use tools like PRISMA guidelines to identify biases in existing studies and highlight methodological discrepancies (e.g., differences in half-life calculations) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests, respectively .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioavailability data across different delivery systems (e.g., liposomal vs. nanoparticle formulations)?
- Perform head-to-head comparisons under standardized conditions (e.g., identical cell lines, serum concentrations). Characterize physicochemical properties (e.g., particle size, zeta potential) using dynamic light scattering and correlate these with bioavailability metrics. Apply principal component analysis (PCA) to identify variables most influencing discrepancies .
Q. What strategies optimize this compound synthesis protocols to improve yield while maintaining stereochemical purity?
- Evaluate reaction parameters (temperature, catalyst loading) via design of experiments (DoE) methodologies like factorial design. Monitor reaction progress with real-time NMR or FTIR. Compare purification methods (e.g., column chromatography vs. recrystallization) using chiral HPLC to verify enantiomeric excess .
Q. How should multi-omics datasets (transcriptomic, proteomic) be integrated to elucidate this compound’s mechanism of action in cancer cell lines?
- Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) to overlay differentially expressed genes/proteins onto KEGG pathways. Validate findings with siRNA knockdowns of candidate targets (e.g., RAR-β) and measure apoptotic markers (e.g., caspase-3 activation) .
Q. What methodologies address reproducibility challenges in this compound’s in vivo phototoxicity studies?
- Standardize light exposure parameters (wavelength, irradiance) using calibrated radiometers. Include sham-treated controls to distinguish UV-induced effects from compound-specific toxicity. Share raw data (e.g., histopathology images, survival curves) via repositories like Zenodo to enable independent validation .
Methodological Guidelines
- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets. Annotate spectra (NMR, MS) with metadata using platforms like NMReDATA .
- Ethical Compliance : For animal studies, justify sample sizes via power analysis and adhere to ARRIVE guidelines .
- Conflict Resolution : When results contradict prior work, apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
